B1191757 FF-10501

FF-10501

Cat. No.: B1191757
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

FF-1050 is an IMPDH Inhibitor. FF-10501 Possesses Activating Effects on Myeloid Differentiation As Well As Anti-Proliferation. This compound inhibited the proliferation of 9 cell-lines of hematological malignancy, including K562, HL-60 and MOLM-13. This compound could ameliorate myelosuppression during MDS treatment by maintaining myelopoiesis, and the low-dose therapy for low-risk MDS patients might be effective for the improving refractory anemia.

Scientific Research Applications

1. Mechanism of Action in Hematological Malignancies

FF-10501, a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH), has been found to induce cell death in various hematological malignant cells. Studies have shown that it suppresses the growth of these cells in a dose-dependent manner. Intriguingly, this compound induces both apoptotic and necrotic cell death. Apoptotic death is mediated by caspase-8 activation, followed by the activation of the mitochondrial pathway, while necrotic cell death occurs via endoplasmic reticulum stress. This dual mode of action suggests this compound’s potential as a therapeutic agent in hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) (Matsumoto et al., 2019).

2. Effectiveness Against Resistant Leukemia Cell Lines

This compound has shown significant preclinical activity against various hypomethylating agent (HMA)-sensitive and -resistant acute myelogenous leukemia (AML) cell lines. It induces apoptosis and affects cell cycle status in these cells. Moreover, this compound maintains its cell growth-inhibitory activities even in azacitidine-resistant cell lines, indicating its potential as an alternative therapeutic treatment for leukemia patients with acquired resistance to azacitidine (Yang et al., 2017); (Murase et al., 2016).

3. Clinical Trial Results

Clinical trials of this compound have been conducted to evaluate its safety, pharmacokinetics, pharmacodynamics, and efficacy in patients with relapsed/refractory AML and HMA-resistant MDS. The trials have identified a recommended Phase 2 dose and have observed partial responses in some patients, demonstrating this compound’s potential efficacy in these heavily pre-treated populations (Garcia-Manero et al., 2018).

4. Promoting Erythropoiesis in Myelodysplastic Syndromes

This compound has also been studied for its effects on erythropoiesis in human hematopoietic cells. It promotes differentiation of chronic myeloid leukemia cells to an erythroid lineage and may ameliorate anemia in MDS patients. These effects are mediated by reactive oxygen species (ROS) accumulation and MAPK signaling pathway activation (Ichii et al., 2018).

Properties

Appearance

Solid powder

synonyms

FF-10501;  FF 10501;  FF10501.; unknown

Origin of Product

United States

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